molecular formula C6H6N2O2 B1361628 3-Methyl-5-nitropyridine CAS No. 6960-20-9

3-Methyl-5-nitropyridine

Cat. No. B1361628
CAS RN: 6960-20-9
M. Wt: 138.12 g/mol
InChI Key: OQWXZZCTJZOSGH-UHFFFAOYSA-N
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Description

3-Methyl-5-nitropyridine, also known as 5-Nitro-3-picoline, is a chemical compound with the empirical formula C6H6N2O2 . It has a molecular weight of 138.12 . The compound is typically available in the form of a powder .


Synthesis Analysis

The synthesis of nitropyridines, such as 3-Methyl-5-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The yield is about 77% .


Molecular Structure Analysis

The molecular structure of 3-Methyl-5-nitropyridine is represented by the SMILES string Cc1cncc(c1)N+=O . This indicates that the molecule consists of a pyridine ring with a methyl group (CH3) and a nitro group (NO2) attached to it .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Physical And Chemical Properties Analysis

3-Methyl-5-nitropyridine is a pale yellow crystalline powder . It has a melting point range of 92.5-98.5°C .

Scientific Research Applications

Molecular Structure and Spectroscopy

  • Conformational Stability and Spectroscopy: 2-Hydroxy-4-methyl-3-nitropyridine and 2-Hydroxy-4-methyl-5-nitropyridine have been studied for their conformational stability, and vibrational analyses have been conducted using infrared absorption and Raman spectroscopy combined with Density Functional Theory (DFT) simulations (Balachandran, Lakshmi, & Janaki, 2012).

Chemical Reactions and Synthesis

  • Oxidative Amination: Research has explored the reaction of 3-nitropyridine with various amines and potassium permanganate under different conditions, demonstrating substitutions at the para position to the nitro group with high regioselectivity (Bakke & Svensen, 2001).
  • Synthesis of Anticancer Intermediates: 1-Methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate for small molecule anticancer drugs, has been synthesized from commercially available 2-chloro-5-nitropyridine through multi-step nucleophilic reactions, demonstrating a high yield synthetic method for this compound (Zhang, Lai, Feng, & Xu, 2019).

Crystal and Molecular Structure Analysis

  • Molecular and Crystal Structures: Studies on the crystal structures of 2-amino-4-methyl-3-nitropyridine and its derivatives have been conducted, revealing their stabilization by hydrogen bonds and exhibiting layered arrangements with dimeric motifs (Bryndal et al., 2012).
  • Gel Growth and Nonlinear Optics Characterization: 3-Methyl-4-nitropyridine-1-oxide, knownfor its high optical non-linear behavior, especially in second-harmonic generation, has been studied. Single crystals have been obtained by spontaneous nucleation and grown by slow cooling in a gel, linking nonlinear optical performance to crystalline quality (Andreazza et al., 1990).

Quantum Chemical Studies

  • Quantum Chemical Calculations: Quantum chemical studies on 2-amino-3-methyl-5-nitropyridine have been conducted using DFT, providing insights into the electronic properties, molecular stability, vibrational analysis, and charge transfer phenomena in the molecule (Sivaprakash, Prakash, Mohan, & Jose, 2019).

Pharmaceutical and Anticoccidial Agents

  • Anticoccidial Activity: Nitropyridinecarboxamides and their derivatives, including isomers of 5-nitronicotinamide, have been synthesized and evaluated for their potential as anticoccidial agents, showing activity against Eimeria tenella (Morisawa, Kataoka, & Kitano, 1977).

Fluorescent Probes Development

  • Fluorescent Probes for Metal Ion Detection: Development of 2-aminoethylpyridine based fluorescent compounds for detecting Fe3+ and Hg2+ ions in aqueous media has been investigated. These probes have potential applications in environmental monitoring and biological systems (Singh, Thakur, Raj, & Pandey, 2020).

Safety And Hazards

3-Methyl-5-nitropyridine is classified as toxic if swallowed, harmful if inhaled, and toxic in contact with skin . It can cause skin irritation and serious eye damage . Protective measures such as wearing gloves, eye protection, and face protection are recommended when handling this compound .

Relevant Papers The relevant papers retrieved discuss the synthesis and reactions of nitropyridines . They provide valuable insights into the chemical properties and reactivity of 3-Methyl-5-nitropyridine and other nitropyridines .

properties

IUPAC Name

3-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-5-2-6(8(9)10)4-7-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWXZZCTJZOSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290585
Record name 3-METHYL-5-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-nitropyridine

CAS RN

6960-20-9
Record name 6960-20-9
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Record name 3-METHYL-5-NITROPYRIDINE
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Record name 3-Methyl-5-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
S Sivaprakash, S Prakash, S Mohan, SP Jose - Heliyon, 2019 - cell.com
… Quantum chemical calculations on energy and molecular structure of 2-amino-3-methyl-5-nitropyridine (2A3M5NP) have been attempted by implementing DFT/B3LYP method using 6-…
Number of citations: 18 www.cell.com
JM Bakke, E Ranes, J Riha… - Acta Chemica …, 1999 - actachemscand.org
… phase, and on the reaction temperature were investigated, The yields obtained with NaHSO3 were: 3-nitropyridine 77%, 2-methyl-5-nitropyridine 36%, 3-methyl-5-nitropyridine 24%, 3-…
Number of citations: 28 actachemscand.org
NN Smolyar, YM Yutilov - Russian Journal of Organic Chemistry, 2009 - Springer
The reactions of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine with hydrazine hydrate resulted in elimination of the amino group and reduction of the nitro group with formation of …
Number of citations: 5 link.springer.com
M Barzaghi, A Gamba, G Morosi… - The Journal of Physical …, 1978 - ACS Publications
… The same method15 (nitration and thermal rearrangement) was used to obtain 2-amino-3-methyl-5-nitropyridine from 2-amino-3-methylpyridine (Fluka, mp 255 C sublimated), 2-amino-…
Number of citations: 19 pubs.acs.org
JM Bakke - Journal of heterocyclic chemistry, 2005 - Wiley Online Library
Reaction of pyridine and substituted pyridines with N 2 O 5 in an organic solvent gives the N‐nitropyridinium ion. When this is reacted with SO 2 /HSO 3 ‐ in water, 3‐nitropyridine is …
Number of citations: 24 onlinelibrary.wiley.com
Y Tohda, M Eiraku, T Nakagawa, Y Usami… - Bulletin of the …, 1990 - journal.csj.jp
The reaction of 1-methyl-3,5-dinitro-2-pyridone (1a) with ketones or aldehydes in the presence of ammonia gave alkyl- and/or aryl-substituted 3-nitropyridines (6) in moderate to high …
Number of citations: 66 www.journal.csj.jp
GF Hawkins, A ROE - The Journal of Organic Chemistry, 1949 - ACS Publications
… 3-methyl-5-nitropyridine (II); this compound was not isolated but converted to the nitramine, which upon being heated formed 2-hydroxy-3methyl-5-nitropyridine … -3-methyl5-nitropyridine (…
Number of citations: 37 pubs.acs.org
LW Deady, RA Shanks, AD Campbell… - Australian Journal of …, 1971 - CSIRO Publishing
… Brow114 obtained 5-nitronicotinic acid in a low yield oxidation of 3-methyl-5-nitropyridine prepared by a long sequence from 2-amino-5-methylpyridine but although we obtained a …
Number of citations: 21 www.publish.csiro.au
J Lorenc - Journal of molecular structure, 2005 - Elsevier
… Comparison of the calculated and experimental excitation energies (cm −1 ) and oscillator strengths for 2-(N-methylamino)-3-methyl-5-nitropyridine in Nujol mull and n-heptane, ethanol …
Number of citations: 9 www.sciencedirect.com
FL Setliff, DW Price - Journal of Chemical and Engineering Data, 1973 - ACS Publications
… 2-lodo-3-methyl-5-nltropyrldine (II) was prepared from 2-chloro-3-methyl-5-nitropyridine (I)(7) by treatment with sodium iodide and hydriodic acid in boiling methyl ethyl ketone. …
Number of citations: 10 pubs.acs.org

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